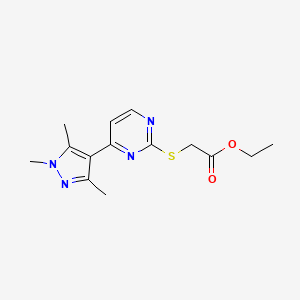

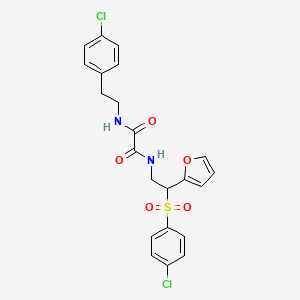

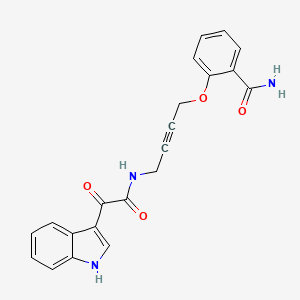

![molecular formula C10H10ClN3O2S B2667369 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride CAS No. 1258650-03-1](/img/structure/B2667369.png)

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride” is a chemical compound with the molecular formula C10H10ClN3O2S . It has a molecular weight of 271.72 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string for this compound is O=C(O)C(C=C1)=CC=C1CSC2=NN=CN2.Cl . The InChI code is 1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H .科研应用

Complex Formation with FeIII and FeII

Research indicates that 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride (hereafter referred to as the compound) exhibits notable behavior in forming complexes with FeIII and FeII. Steinhauser et al. (2005) studied complex formation with related ligands, focusing on stability and redox properties. This research is significant for understanding the compound's potential in generating oxidative stress and its role in catalyzing the Fenton reaction in biological media (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).

In Vitro Oxidative Metabolism

The compound has been implicated in the metabolism of novel antidepressants. Hvenegaard et al. (2012) investigated its role in the oxidative metabolism of Lu AA21004, a new antidepressant, revealing the compound's involvement in producing various metabolites through enzymatic reactions (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Formation of Novel Coordination Polymers

Qin et al. (2009) utilized the compound in creating a novel two-dimensional coordination polymer with cadmium(II). This research highlights the compound's potential in developing new materials with unique structural and chemical properties (Qin, Ma, Liu, Huang, & Dong, 2009).

Role in HIV-1 Inhibition

Watson et al. (2005) explored the use of a related compound as an HIV entry inhibitor. This research provides insight into the potential pharmaceutical applications of similar compounds in treating HIV (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Photodecomposition Studies

The compound's analogs have been studied in the context of photodecomposition. Crosby and Leitis (1969) examined the irradiation of chlorobenzoic acids, leading to significant chemical transformations, which might be relevant for understanding the compound's behavior under similar conditions (Crosby & Leitis, 1969).

Corrosion Inhibition Properties

The compound and its derivatives have applications in corrosion inhibition. Bentiss et al. (2007) studied triazole derivatives for protecting mild steel in acidic environments, indicating the compound's potential in industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

性质

IUPAC Name |

4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZQKDHIARPVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

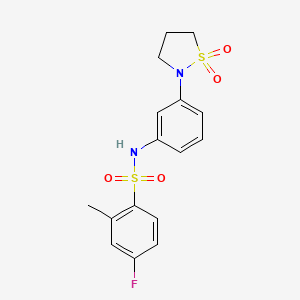

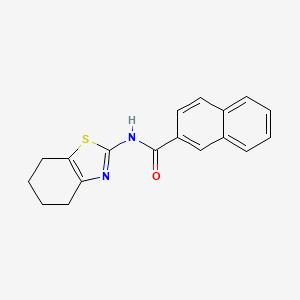

![3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2667293.png)

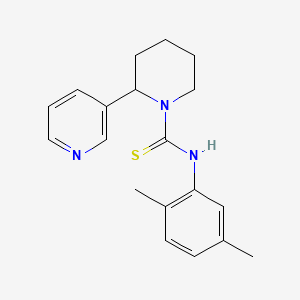

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)

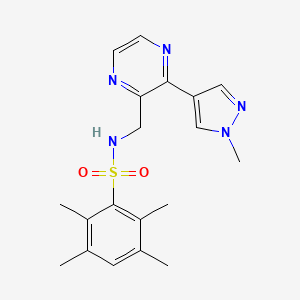

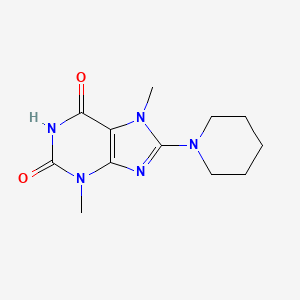

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)

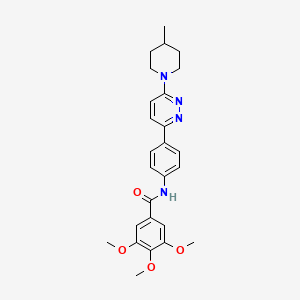

![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)